molecular formula C18H19ClN2O2 B11828651 tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate

tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate

Cat. No.: B11828651
M. Wt: 330.8 g/mol
InChI Key: SFUMJIKKRMUICQ-NDENLUEZSA-N
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Description

tert-Butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a (Z)-configured imine linkage between a 3-chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone to form the imine linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate or imine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines resulting from the reduction of the imine group.

    Substitution: Substituted carbamates or imines, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group can also interact with biological molecules, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar structural features but lacking the imine linkage.

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate derivative with different functional groups.

Uniqueness

tert-Butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate is unique due to its specific combination of functional groups, including the (Z)-configured imine linkage and the 3-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)23-17(22)21-20-12-13-7-9-14(10-8-13)15-5-4-6-16(19)11-15/h4-12H,1-3H3,(H,21,22)/b20-12-

InChI Key

SFUMJIKKRMUICQ-NDENLUEZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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